Cas no 2008-73-3 (3-(3,4-dichlorophenyl)-1-phenylurea)

3-(3,4-Dichlorophenyl)-1-phenylurea is a substituted urea derivative with potential applications in agricultural and industrial research. Its molecular structure, featuring dichlorophenyl and phenyl groups, contributes to its stability and reactivity, making it useful as an intermediate in chemical synthesis. The compound exhibits selective herbicidal properties, particularly in weed control studies, due to its ability to disrupt plant growth processes. Its well-defined chemical composition allows for precise formulation in experimental settings. Researchers value this compound for its consistent purity and reproducibility in laboratory conditions, supporting investigations into urea-based bioactive molecules. The dichlorinated aromatic system enhances its lipophilicity, influencing its interaction with biological targets.
3-(3,4-dichlorophenyl)-1-phenylurea structure
2008-73-3 structure
Product Name:3-(3,4-dichlorophenyl)-1-phenylurea
CAS No:2008-73-3
MF:C13H10Cl2N2O
MW:281.13730096817
CID:286871
PubChem ID:250642
Update Time:2025-10-29

3-(3,4-dichlorophenyl)-1-phenylurea Chemical and Physical Properties

Names and Identifiers

    • Urea,N-(3,4-dichlorophenyl)-N'-phenyl-
    • 1-(3,4-dichlorophenyl)-3-phenylurea
    • AC1L5I4H
    • AC1Q3JPK
    • AC1Q3RCN
    • F0017-0250
    • N-(3,4-dichloro-phenyl)-N'-phenyl-urea
    • N-(3,4-Dichlor-phenyl)-N'-phenyl-harnstoff
    • N-Phenyl-N'-(3,4-dichlor-phenyl)-harnstoff
    • N-Phenyl-N'-3,4-dichlorophenylharnstoff
    • N-Phenyl-N'-3,4-dichlorphenylharnstoff
    • NSC70258
    • Preventol SB
    • SureCN7980937
    • T0506-2261
    • 3-(3,4-dichlorophenyl)-1-phenylurea
    • SCHEMBL7980937
    • CHEMBL452957
    • AKOS002232562
    • Z44586314
    • SR-01000196982-1
    • NS00124762
    • IFLab1_000344
    • SR-01000196982
    • DTXSID80290669
    • N-(3,4-dichlorophenyl)-N'-phenylurea
    • NSC-70258
    • NCIOpen2_003439
    • NSC149436
    • Urea, N-(3,4-dichlorophenyl)-N'-phenyl-
    • NSC-149436
    • HMS1784J09
    • IDI1_008563
    • CAA30691
    • 2008-73-3
    • HMS1412P14
    • Inchi: 1S/C13H10Cl2N2O/c14-11-7-6-10(8-12(11)15)17-13(18)16-9-4-2-1-3-5-9/h1-8H,(H2,16,17,18)
    • InChI Key: QQYLEGFGULSHPX-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)NC(NC1C=CC=CC=1)=O)Cl

Computed Properties

  • Exact Mass: 280.0172
  • Monoisotopic Mass: 280.017
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 41.1A^2

Experimental Properties

  • PSA: 41.13
  • LogP: 4.78340

3-(3,4-dichlorophenyl)-1-phenylurea Pricemore >>

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3-(3,4-dichlorophenyl)-1-phenylurea Related Literature

Additional information on 3-(3,4-dichlorophenyl)-1-phenylurea

Comprehensive Overview of 3-(3,4-Dichlorophenyl)-1-Phenylurea (CAS No. 2008-73-3)

3-(3,4-Dichlorophenyl)-1-Phenylurea, also known by its CAS number 2008-73-3, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This urea derivative has garnered considerable attention due to its potential applications in various therapeutic areas, particularly in the treatment of diseases involving the central nervous system (CNS) and metabolic disorders.

The molecular structure of 3-(3,4-Dichlorophenyl)-1-Phenylurea consists of a urea group attached to a 3,4-dichlorophenyl and a phenyl ring. This unique configuration imparts specific chemical and biological properties that make it an interesting candidate for drug development. The presence of the dichlorophenyl group enhances its lipophilicity, which is crucial for crossing the blood-brain barrier (BBB) and achieving therapeutic effects in the CNS.

Recent studies have highlighted the potential of 3-(3,4-Dichlorophenyl)-1-Phenylurea as a potent inhibitor of specific enzymes involved in neurodegenerative diseases. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease. By selectively inhibiting MAO-B, 3-(3,4-Dichlorophenyl)-1-Phenylurea can reduce the oxidative stress and neurotoxicity associated with dopamine metabolism.

In addition to its neuroprotective properties, 3-(3,4-Dichlorophenyl)-1-Phenylurea has shown promise in modulating metabolic pathways. A study published in the Bioorganic & Medicinal Chemistry Letters reported that this compound exhibits antidiabetic effects by enhancing insulin sensitivity and glucose uptake in adipocytes and hepatocytes. These findings suggest that 3-(3,4-Dichlorophenyl)-1-Phenylurea could be a valuable lead compound for developing new treatments for type 2 diabetes mellitus.

The pharmacokinetic profile of 3-(3,4-Dichlorophenyl)-1-Phenylurea has also been extensively studied. Research indicates that it has favorable oral bioavailability and a reasonable half-life, making it suitable for chronic administration. However, further optimization may be necessary to improve its solubility and reduce potential side effects. Ongoing clinical trials are evaluating the safety and efficacy of this compound in various disease models.

In terms of safety, preclinical studies have shown that 3-(3,4-Dichlorophenyl)-1-Phenylurea is generally well-tolerated at therapeutic doses. However, like any new drug candidate, it is essential to conduct comprehensive toxicological assessments to ensure its safety profile before advancing to human trials. Current research is focusing on identifying any potential off-target effects and optimizing dosing regimens to maximize therapeutic benefits while minimizing adverse reactions.

The future outlook for 3-(3,4-Dichlorophenyl)-1-Phenylurea is promising. Its unique chemical structure and multifaceted biological activities make it a compelling candidate for further development. Ongoing research aims to elucidate its mechanism of action at the molecular level and explore its potential synergistic effects with other therapeutic agents. Additionally, efforts are being made to synthesize novel derivatives with enhanced pharmacological properties.

In conclusion, 3-(3,4-Dichlorophenyl)-1-Phenylurea (CAS No. 2008-73-3) represents a significant advancement in medicinal chemistry and pharmaceutical research. Its potential applications in treating neurodegenerative diseases and metabolic disorders underscore its importance as a lead compound for drug development. As research continues to uncover new insights into its biological activities and pharmacological properties, it is likely that this compound will play a crucial role in advancing therapeutic options for patients with these conditions.

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